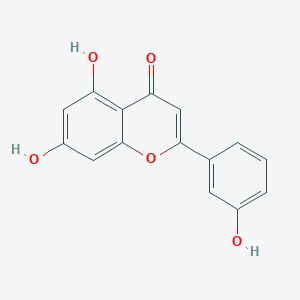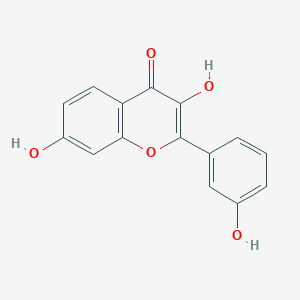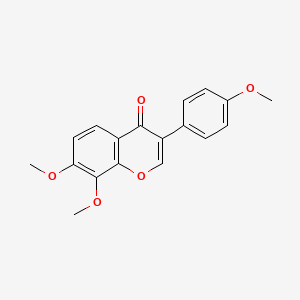
2H-QS-4 Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-QS-4 Sulfate is a biomedical compound with the molecular formula C13H18O9S and a molecular weight of 350.35. It is primarily used in the study of oncological anomalies and inflammatory conditions. This compound is recognized for its high purity and is often utilized in advanced biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-QS-4 Sulfate involves multiple steps, including the preparation of the core structure followed by sulfation. The core structure is typically synthesized through a series of organic reactions, including condensation and cyclization reactions.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction parameters such as temperature, pressure, and pH are optimized to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2H-QS-4 Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2H-QS-4 Sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-QS-4 Sulfate involves its interaction with specific molecular targets and pathways. It is known to modulate signaling pathways involved in cell proliferation and inflammation. The compound exerts its effects by binding to specific receptors or enzymes, thereby altering their activity and downstream signaling events.
Comparison with Similar Compounds
2H-QS-4 Sulfate can be compared with other similar compounds such as:
2H-QS-3 Sulfate: Similar in structure but with different functional groups, leading to variations in biological activity.
2H-QS-5 Sulfate: Another analog with distinct chemical properties and applications.
2H-QS-6 Sulfate: Known for its unique reactivity and potential therapeutic applications.
The uniqueness of this compound lies in its specific molecular structure, which confers distinct biological activities and makes it a valuable tool in biomedical research.
Properties
CAS No. |
95233-65-1 |
|---|---|
Molecular Formula |
C13H18O9S |
Molecular Weight |
350.35 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


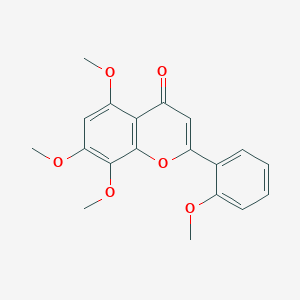

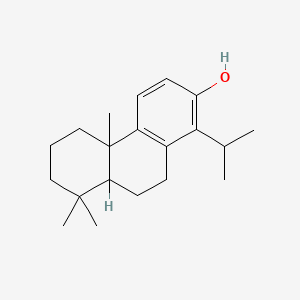
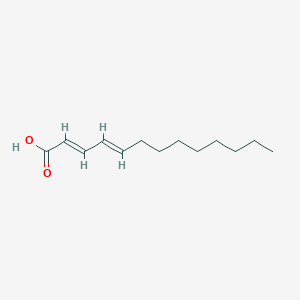
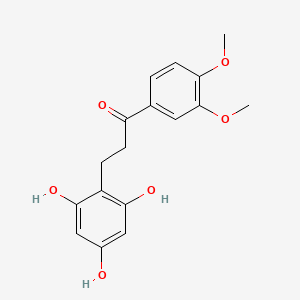
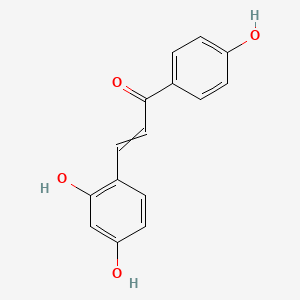
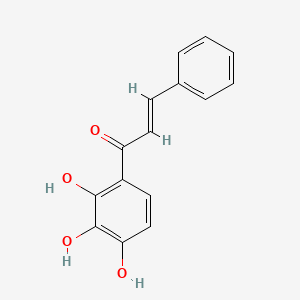
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)
